molecular formula C14H14N4O2S2 B2982345 5-Ethyl-6-methyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol CAS No. 948248-84-8

5-Ethyl-6-methyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol

Cat. No.: B2982345
CAS No.: 948248-84-8
M. Wt: 334.41
InChI Key: VUVRDPGEFBISGV-UHFFFAOYSA-N
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Description

5-Ethyl-6-methyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol is a complex heterocyclic compound, notable for its intriguing structural components and diverse functional groups. This compound, comprising both sulfur and nitrogen-containing heterocycles, embodies a robust framework often sought after in synthetic and medicinal chemistry. Its unique molecular architecture enables various interactions, making it a compound of interest in both theoretical studies and practical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-6-methyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol typically involves multi-step processes combining heterocyclic chemistry and sulfur chemistry.

  • Starting Materials and Key Intermediates: : The preparation often begins with commercially available starting materials such as ethyl acetoacetate, thiophene-2-carboxylic acid, and thiosemicarbazide.

  • Formation of Intermediate Compounds

    • The initial step might involve the condensation of ethyl acetoacetate with thiophene-2-carboxylic acid to form an intermediate ester.

    • The next step usually incorporates thiosemicarbazide to form a thiourea intermediate.

  • Cyclization and Functionalization

    • Following the formation of the key intermediate, cyclization with appropriate reagents (such as phosphorous oxychloride) leads to the formation of the oxadiazole ring.

    • Final steps include sulfanyl group incorporation and pyrimidine ring formation under controlled conditions.

Industrial Production Methods

On an industrial scale, this synthesis would be scaled up using batch or continuous flow reactors, employing catalysts to enhance reaction rates and improve yields. Solvent selection and recycling, temperature control, and pressure management are critical factors to ensure the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, particularly at the thienyl and sulfanyl groups, leading to sulfoxides or sulfones as major products. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions, especially of the oxadiazole ring, can be carried out using hydride donors like sodium borohydride, producing amines or other reduced derivatives.

  • Substitution: : Nucleophilic and electrophilic substitutions are possible, especially on the pyrimidine ring. Halogenation or alkylation can be performed under mild conditions using reagents like alkyl halides or halogens.

Major Products

The major products from these reactions often include various oxidized forms, reduced derivatives, and substituted analogs, which further enhance the compound's utility in synthetic applications.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a building block for constructing more complex molecular architectures, owing to its rich chemistry and reactivity.

Biology

In biological studies, derivatives of this compound are explored for their potential activity against various biological targets, including enzymes and receptors.

Medicine

Medicinally, 5-Ethyl-6-methyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol and its derivatives are investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents, among others.

Industry

In industry, this compound finds applications in material science, particularly in the development of advanced polymers and electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism by which this compound exerts its effects is heavily influenced by its interaction with specific molecular targets. Typically, it might interact with enzyme active sites, inhibiting or modifying their activity. The presence of heteroatoms like sulfur and nitrogen allows for hydrogen bonding and coordination with metal ions, facilitating diverse biological activities. These interactions can lead to modifications in cellular pathways, impacting biological processes such as cell division, signaling, and metabolism.

Comparison with Similar Compounds

Comparison

Compared to similar heterocyclic compounds, 5-Ethyl-6-methyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol stands out due to its dual sulfur-nitrogen framework, which offers a unique combination of properties.

List of Similar Compounds

  • 5-Phenyl-6-methyl-2-({[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol

  • 5-Ethyl-6-methyl-2-({[3-(2-thienyl)-1,2,4-triazol-5-yl]methyl}sulfanyl)-4-pyrimidinol

  • 5-Methyl-6-ethyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol

By comparing these compounds, researchers can discern how slight modifications in the molecular structure affect their chemical and biological properties, thus guiding the design of new molecules with desired characteristics.

Properties

IUPAC Name

5-ethyl-4-methyl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S2/c1-3-9-8(2)15-14(17-13(9)19)22-7-11-16-12(18-20-11)10-5-4-6-21-10/h4-6H,3,7H2,1-2H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVRDPGEFBISGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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